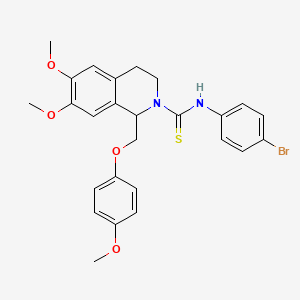
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one, also known as CPOP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. CPOP is a pyrrolidinone derivative that has been found to exhibit promising pharmacological properties, making it a subject of intense research.
科学的研究の応用
Synthesis and Chemical Properties
Research on polycyclic systems containing the 1,2,4-oxadiazole ring, such as the one mentioned, focuses on developing novel synthesis methods. One study details a one-pot condensation method leading to novel bicyclic systems confirmed by various spectroscopic methods. This synthesis route could provide a foundation for creating derivatives with enhanced properties or biological activities (Kharchenko, Detistov, & Orlov, 2008).
Biological Activity
Compounds structurally related to "4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one" have been explored for their potential biological activities. For instance, some novel pyrrole analogs, including derivatives of oxadiazoles, have shown promising antimycobacterial activities. These findings indicate the potential of such compounds in the development of new antimicrobial and antitubercular agents (Joshi, More, Pansuriya, Aminabhavi, & Gadad, 2017).
Apoptosis Induction and Anticancer Potential
Research into 3-aryl-5-aryl-1,2,4-oxadiazoles has identified compounds that act as novel apoptosis inducers, demonstrating significant activity against breast and colorectal cancer cell lines. Such compounds, through inducing apoptosis, reveal a novel approach to cancer therapy, highlighting the therapeutic potential of oxadiazole derivatives in oncology (Zhang et al., 2005).
Material Science Applications
The unique structural features of oxadiazole-containing compounds extend their utility to material science. For example, polymers incorporating the 1,3,4-oxadiazole ring have been developed for their high thermal stability and specific optical properties, making them suitable for applications in electronics and photonics (Hamciuc et al., 2015).
特性
IUPAC Name |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-10-3-6-14(11(2)7-10)20-9-13(8-15(20)21)17-18-16(19-22-17)12-4-5-12/h3,6-7,12-13H,4-5,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHKCEWPOFQXJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4CC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

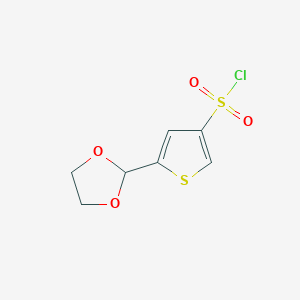

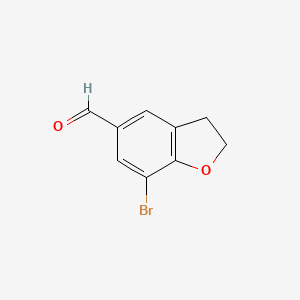

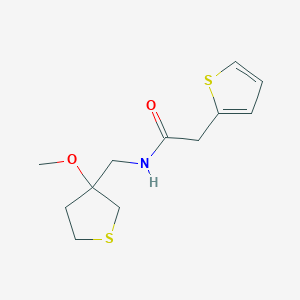
![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2408618.png)
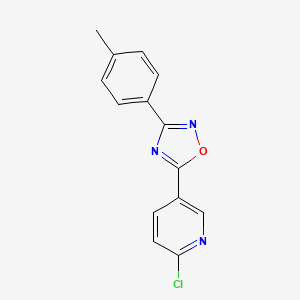
![[4-(Butan-2-yl)phenyl]methanol](/img/structure/B2408621.png)
![Ethyl 5-(adamantane-1-carbonylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408623.png)
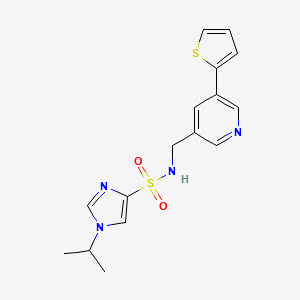

![2-[(4-chlorobenzyl)amino]-N-(2-nitrophenyl)acetamide](/img/structure/B2408630.png)
